Bis(4-methoxybenzyl)amine hydrochloride is the hydrochloride salt of bis(4-methoxybenzyl)amine. Its molecular formula is C₁₆H₂₀ClN₁O₂, with a molecular weight of 299.79 g/mol . This compound features two methoxybenzyl groups attached to a central amine, which contributes to its unique properties. It is characterized by its high solubility in organic solvents and moderate solubility in water .
Bis-MBA finds use as a bifunctional linker molecule in organic synthesis. The presence of the amine group (NH2) and the methoxybenzyl groups (CH3O-C6H4-CH2-) allows Bis-MBA to participate in various coupling reactions to create desired complex molecules. For instance, a study describes its use in the synthesis of macrocyclic polyethers [].
Bis-MBA serves as a building block for the synthesis of molecules with potential medicinal applications. Researchers have explored its use in creating novel scaffolds for drugs targeting various diseases [].
These reactions are significant for modifying the compound's structure to enhance its biological or chemical properties.
Bis(4-methoxybenzyl)amine hydrochloride exhibits notable biological activities:
These properties suggest potential implications in pharmacology and toxicology.
Several synthesis methods have been reported for bis(4-methoxybenzyl)amine hydrochloride:
These methods allow for the production of high-purity compounds suitable for research and application.
Bis(4-methoxybenzyl)amine hydrochloride has several applications:
Several compounds share structural similarities with bis(4-methoxybenzyl)amine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Bis(4-methoxybenzyl)amine | 17061-62-0 | 1.00 |
1-(3-Methoxyphenyl)-N-methylmethanamine | 41789-95-1 | 0.95 |
N,N-Dimethyl-4-methoxybenzylamine | 140715-61-3 | 0.98 |
Bis(4-methoxybenzyl)amine hydrochloride stands out due to its dual methoxybenzyl structure, which enhances its lipophilicity and potential bioactivity compared to other similar compounds. Its specific inhibitory activity on cytochrome P450 enzymes also differentiates it from many related amines.
Irritant